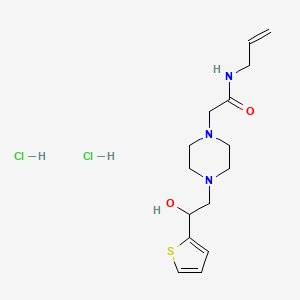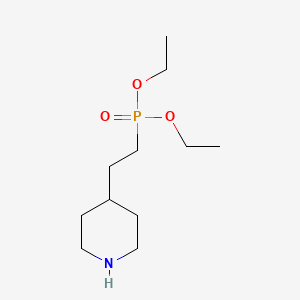
diethyl (2-(piperidin-4-yl)ethyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to an oxygen atom and two alkyl or aryl groups This particular compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-(piperidin-4-yl)ethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diethyl phosphite with a suitable piperidine derivative under controlled conditions. The reaction typically requires a catalyst, such as palladium, and may be conducted under microwave irradiation to enhance the reaction rate and yield .
Another method involves the use of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination. This method provides a variety of aryl phosphonates and is known for its smooth reaction conditions and tolerance of various functionalities .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of copper-catalyzed reactions with phosphorus nucleophiles and diaryliodonium salts at room temperature is a preferred method due to its high yield and short reaction time . This method can be easily adapted for large-scale preparations, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into phosphine oxides or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the phosphonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically conducted under mild conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonic acids, while substitution reactions can produce a variety of substituted phosphonates .
Scientific Research Applications
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl (2-(piperidin-4-yl)ethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring and phosphonate group allow the compound to bind to active sites on enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
Diethyl (2-(pyrrolidin-2-yl)phosphonate): Similar in structure but contains a pyrrolidine ring instead of a piperidine ring.
Diethyl (2-(morpholin-4-yl)ethyl)phosphonate: Contains a morpholine ring, which includes an oxygen atom in the heterocycle.
Diethyl (2-(piperazin-1-yl)ethyl)phosphonate: Features a piperazine ring with two nitrogen atoms in the heterocycle.
Uniqueness
Diethyl (2-(piperidin-4-yl)ethyl)phosphonate is unique due to its specific combination of a piperidine ring and a phosphonate group. This combination provides distinct reactivity and binding properties, making it valuable in various applications. The presence of the piperidine ring enhances its ability to interact with biological targets, while the phosphonate group contributes to its chemical stability and reactivity .
Properties
IUPAC Name |
4-(2-diethoxyphosphorylethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24NO3P/c1-3-14-16(13,15-4-2)10-7-11-5-8-12-9-6-11/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPQNBYOYTTNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC1CCNCC1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24NO3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
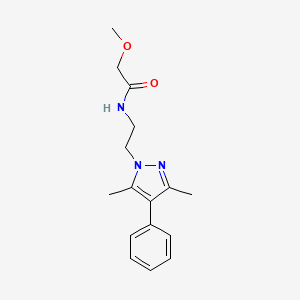
![2,3,3-Trimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2980801.png)
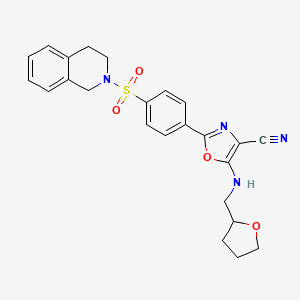
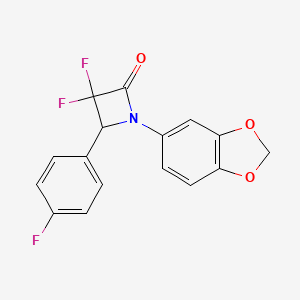
![2-[9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2980808.png)
![5-((4-Chlorophenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2980809.png)
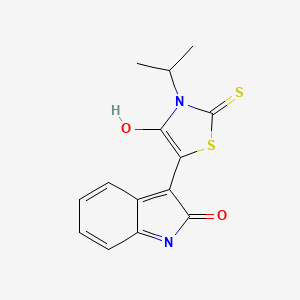
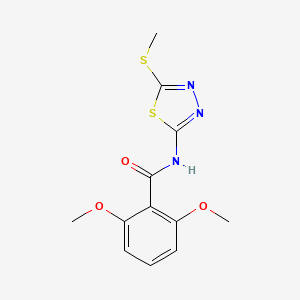
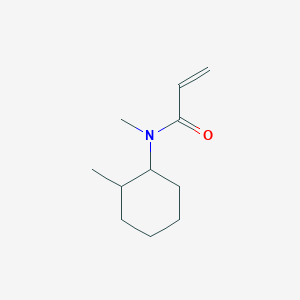
![3-methoxy-N-[[(3-methoxybenzoyl)amino]-(3-phenoxyphenyl)methyl]benzamide](/img/structure/B2980817.png)
![5-((4-chlorophenyl)carbamothioyl)-4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2980818.png)
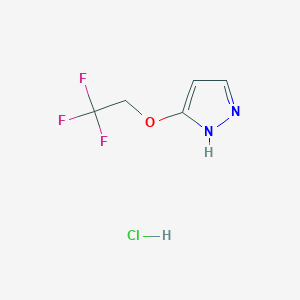
![N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2980820.png)
